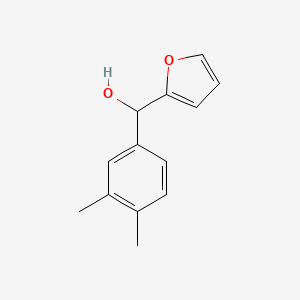

(3,4-Dimethylphenyl)(furan-2-yl)methanol

Description

Properties

IUPAC Name |

(3,4-dimethylphenyl)-(furan-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGAXNWWIYAYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC=CO2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3,4 Dimethylphenyl Furan 2 Yl Methanol and Analogous Structures

Classical and Contemporary Approaches to Furanyl Carbinol Synthesis

Traditional and modern organic synthesis offer a robust toolbox for the preparation of furanyl carbinols. These methods primarily rely on the inherent reactivity of organometallic compounds and the electrophilic nature of the carbonyl group.

The formation of the central carbinol linkage in (3,4-Dimethylphenyl)(furan-2-yl)methanol is efficiently achieved through the reaction of an organometallic nucleophile with a carbonyl electrophile. This can be approached in two primary ways: the addition of a 2-furyl organometallic species to 3,4-dimethylbenzaldehyde (B1206508), or the addition of a 3,4-dimethylphenyl organometallic species to furfural (B47365).

Organometallic reagents, such as organolithium and Grignard reagents, are powerful carbon-based nucleophiles used extensively in C-C bond formation. ksu.edu.sayoutube.com The synthesis of these reagents typically involves the reaction of an organic halide with a zero-oxidation state metal, such as lithium or magnesium, in an anhydrous ether solvent. youtube.comyoutube.com For instance, 2-furyllithium can be generated from 2-bromofuran (B1272941) and butyllithium, while 3,4-dimethylphenylmagnesium bromide can be prepared from 3,4-dimethylbromobenzene and magnesium metal. youtube.comyoutube.com

The reaction of metalated furans with carbonyl compounds is a well-established and useful method for introducing the furan (B31954) ring into a larger structure. mdpi.com The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. ksu.edu.sa

Table 1: Common Organometallic Reagents in Furanyl Carbinol Synthesis

| Organometallic Reagent | Precursor | Typical Synthesis Conditions | Reactivity |

|---|---|---|---|

| 2-Furyllithium | 2-Bromofuran or Furan | n-Butyllithium, THF, low temp. | Strong nucleophile and base |

| (3,4-Dimethylphenyl)magnesium bromide | 1-Bromo-3,4-dimethylbenzene | Magnesium turnings, dry ether | Strong nucleophile (Grignard reagent) |

This table is generated based on general principles of organometallic synthesis.

The core of the synthesis for this compound is the nucleophilic addition to a carbonyl group. masterorganicchemistry.com The carbonyl group (C=O) is highly polarized, with a partial positive charge on the carbon atom, making it an excellent electrophile. libretexts.org The addition of a nucleophile, such as a 2-furyl anion or a 3,4-dimethylphenyl anion from an organometallic reagent, transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

The reaction can be catalyzed by either acid or base. ksu.edu.sa However, with potent nucleophiles like Grignard and organolithium reagents, the addition is generally irreversible and does not require catalysis. masterorganicchemistry.comlibretexts.org The choice between adding a furyl nucleophile to 3,4-dimethylbenzaldehyde or a dimethylphenyl nucleophile to furfural often depends on the commercial availability and stability of the starting materials.

Reaction Scheme: General Carbonyl Addition

Route A: Addition of Furyl Nucleophile

Furan-2-yl-M + (3,4-Dimethylphenyl)CHO → (3,4-Dimethylphenyl)(furan-2-yl)CH-OM → this compound

Route B: Addition of Aryl Nucleophile

(3,4-Dimethylphenyl)-M + Furan-2-carbaldehyde → (3,4-Dimethylphenyl)(furan-2-yl)CH-OM → this compound

(Where M = Li, MgBr)

Green Chemistry Principles in Aryl(furanyl)methanol Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability. This includes the use of biocatalysts, renewable feedstocks, and processes that minimize waste and energy consumption.

Chirality is a critical factor in the biological activity of many pharmaceutical compounds. nih.govresearchgate.net Biocatalysis has emerged as a powerful tool for the synthesis of single-enantiomer chiral alcohols, offering high enantioselectivity and regioselectivity under mild reaction conditions. mdpi.comnih.gov Enzymes, such as alcohol dehydrogenases, oxidases, and lipases, derived from microorganisms can be used to produce enantiomerically pure alcohols. mdpi.comacs.org

For the synthesis of chiral this compound, two main biocatalytic strategies can be employed:

Asymmetric reduction of a ketone precursor: The corresponding ketone, (3,4-dimethylphenyl)(furan-2-yl)methanone, can be enantioselectively reduced using a microorganism or an isolated dehydrogenase to yield either the (R)- or (S)-alcohol.

Kinetic resolution of a racemic alcohol: A lipase (B570770) can be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. acs.org

These enzymatic processes are advantageous as they operate at ambient temperature and pressure, avoiding harsh chemical reagents and protecting groups. researchgate.net

Table 2: Biocatalytic Methods for Chiral Alcohol Synthesis

| Biocatalytic Method | Enzyme Class | Substrate | Product | Key Advantage |

|---|---|---|---|---|

| Asymmetric Reduction | Alcohol Dehydrogenase | Prochiral Ketone | Enantiopure Alcohol | High enantiomeric excess (>99%) |

| Kinetic Resolution | Lipase | Racemic Alcohol | Acylated Alcohol + Enantioenriched Alcohol | Effective separation of enantiomers |

This table is generated based on findings from cited research articles. researchgate.netmdpi.comacs.org

A key principle of green chemistry is the use of renewable resources. mdpi.com Furfural, a key platform chemical, is readily produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as corncobs and sugar cane bagasse. mdpi.comosti.gov This makes furfural an ideal and sustainable starting material for the furan component of the target molecule. mdpi.com The hydrogenation of furfural yields furfuryl alcohol, another important biomass-derived building block. mdpi.comresearchgate.net

The use of biomass-derived compounds is a significant step towards reducing reliance on non-renewable fossil fuels. osti.gov Research is ongoing to develop catalytic processes that convert biomass feedstocks into valuable chemicals with high atom economy and minimal environmental impact. osti.govrsc.org For instance, catalyst-free methods for producing furan derivatives in the presence of water and air are being explored, offering a green and low-cost approach. rsc.org

Regioselective and Chemoselective Synthetic Design for this compound Frameworks

When dealing with multifunctional molecules, controlling the selectivity of a reaction is paramount.

Regioselectivity refers to controlling where on a molecule a reaction occurs. In the context of our target molecule, if a substituted furan were used, the addition would need to be directed specifically to the C2 position.

Chemoselectivity is the ability to react with one functional group in the presence of others. For example, the organometallic reagent must add to the aldehyde carbonyl group without reacting with other potentially sensitive groups on either the furan or phenyl ring.

For the synthesis of this compound, the primary challenge is ensuring the nucleophilic addition occurs at the desired carbonyl group without side reactions. The choice of organometallic reagent and reaction conditions is crucial. Strongly basic reagents like organolithiums could potentially deprotonate acidic protons elsewhere in the molecule if present.

Advanced synthetic methods, such as palladium-catalyzed cross-coupling reactions, can offer high degrees of selectivity. researchgate.net For more complex analogs, intramolecular reactions, such as the Wittig reaction, can be designed to control the formation of specific furan ring substitution patterns chemoselectively. nih.gov The development of regioselective syntheses for furan-fused systems and substituted benzofurans demonstrates the importance of controlling reaction site and stereochemistry to build complex molecular architectures efficiently. researchgate.netnih.gov

Modular Synthesis and Synthetic Route Optimization

A prevalent and logical modular approach for the synthesis of this compound involves the coupling of a furan-2-yl nucleophile with a 3,4-dimethylphenyl electrophile. This can be realized through several well-established organometallic reactions. One of the most common methods is the Grignard reaction, where furan is first converted into a Grignard reagent, furan-2-ylmagnesium bromide, which then attacks the carbonyl carbon of 3,4-dimethylbenzaldehyde. An alternative, yet similar, strategy employs furan-2-yllithium, generated by the deprotonation of furan with a strong base like n-butyllithium, which subsequently reacts with the same aldehyde.

The general scheme for this modular synthesis is depicted below:

Scheme 1: Modular Synthesis of this compound

Route A: Grignard Reaction

Furan → Furan-2-ylmagnesium halide + 3,4-Dimethylbenzaldehyde → this compound

Route B: Organolithium Reaction

Furan → Furan-2-yllithium + 3,4-Dimethylbenzaldehyde → this compound

Optimization of this synthetic route involves the fine-tuning of several key parameters to maximize the yield and minimize the formation of byproducts. These parameters include the choice of solvent, reaction temperature, and the nature of the organometallic reagent. For instance, the choice of solvent is critical in Grignard reactions; ethers like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are typically used to stabilize the Grignard reagent. google.com The reaction temperature must also be carefully controlled, as Grignard and organolithium reactions are highly exothermic. Reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature to ensure controlled addition and prevent side reactions.

A hypothetical optimization study for the Grignard-based synthesis of this compound could involve varying these parameters to identify the ideal conditions. The results of such a study can be summarized in a data table to illustrate the impact of each variable on the reaction outcome.

Table 1: Hypothetical Optimization of Grignard Reaction Conditions

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Diethyl Ether | 0 to RT | 2 | 75 |

| 2 | Tetrahydrofuran | 0 to RT | 2 | 85 |

| 3 | Diethyl Ether | -78 to RT | 4 | 78 |

| 4 | Tetrahydrofuran | -78 to RT | 4 | 90 |

This table is illustrative and based on typical outcomes for Grignard reactions.

Further optimization can be achieved by considering the purity of the starting materials and the work-up procedure. The use of freshly distilled 3,4-dimethylbenzaldehyde and dry solvents is essential to prevent the quenching of the highly reactive organometallic intermediates. The work-up, typically an acidic quench with a solution like ammonium (B1175870) chloride (NH₄Cl), must also be performed carefully to protonate the resulting alkoxide without causing degradation of the acid-sensitive furan ring. google.com

In a broader context of synthesizing analogous structures, this modular approach allows for the straightforward replacement of either the furan or the dimethylphenyl moiety. For example, substituted furans or other heterocyclic aldehydes could be used to generate a diverse range of diaryl-like methanols. This flexibility is a hallmark of modular synthesis and is a powerful tool in medicinal chemistry and materials science for the rapid exploration of structure-activity relationships. The principles of route optimization discussed here would be applicable to the synthesis of these analogous structures as well, requiring empirical determination of the optimal conditions for each specific combination of reactants.

Advanced Spectroscopic and Crystallographic Characterization of 3,4 Dimethylphenyl Furan 2 Yl Methanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the number and types of protons and carbon atoms in a molecule. In the ¹H NMR spectrum of a related compound, (5-methyl-2-furyl)methanol, distinct signals are observed that can be correlated to the protons in different parts of the molecule. For instance, the methylene (B1212753) protons (CH2OH) typically appear as a singlet, while the furan (B31954) ring protons and the methyl group protons resonate at characteristic chemical shifts. chemicalbook.com Similarly, in the ¹³C NMR spectrum, each unique carbon atom gives rise to a separate signal, with their chemical shifts indicating their electronic environment (e.g., aromatic, aliphatic, or attached to an oxygen atom). chemicalbook.comchemicalbook.com For furan and its derivatives, theoretical calculations using Density Functional Theory (DFT) have been employed to predict and assign these chemical shifts with a high degree of accuracy. globalresearchonline.net

Table 1: Representative ¹H and ¹³C NMR Data for Furan Derivatives Interactive data table based on typical chemical shifts for furan and substituted furan systems.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Furan Ring H | 6.0 - 7.5 |

| ¹H | -CH₂OH | ~4.5 |

| ¹H | Ar-CH₃ | ~2.3 |

| ¹³C | Furan Ring C | 105 - 155 |

| ¹³C | -CH₂OH | ~55 - 65 |

Note: Actual chemical shifts can vary based on the solvent and specific substitution patterns. pitt.educarlroth.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

While one-dimensional NMR provides a foundational understanding, two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex spectra and establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecular structure.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra.

These techniques are instrumental in piecing together the molecular puzzle, confirming the connectivity between the 3,4-dimethylphenyl group, the methanol (B129727) bridge, and the furan-2-yl moiety.

Vibrational Spectroscopy (Infrared) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For (3,4-Dimethylphenyl)(furan-2-yl)methanol, key absorptions would include:

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. researchgate.net

C-H stretching vibrations for the aromatic and furan rings, as well as the methyl groups.

C=C stretching vibrations characteristic of the aromatic and furan rings. udayton.edu

C-O stretching vibrations for the alcohol and the furan ether linkage.

Theoretical studies on furan and its derivatives have provided detailed assignments of their vibrational spectra, including both in-plane and out-of-plane bending vibrations. globalresearchonline.netudayton.edu The precise position and shape of the O-H band can also provide information about hydrogen bonding interactions in the solid state or in solution.

Table 2: Characteristic Infrared Absorption Frequencies for Furan and Alcohol Moieties Interactive data table summarizing key IR vibrational modes.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 (broad) |

| C-H Stretch | Aromatic/Furan | 3000 - 3100 |

| C-H Stretch | Alkyl | 2850 - 3000 |

| C=C Stretch | Aromatic/Furan | 1400 - 1600 |

Data compiled from typical values for furan and alcohol containing compounds. researchgate.netnist.govnist.gov

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would confirm its molecular formula. The molecular ion peak ([M]⁺) would correspond to the exact mass of the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. Common fragmentation pathways for this type of molecule could include:

Loss of a water molecule from the molecular ion.

Cleavage of the bond between the methanolic carbon and the aromatic or furan ring, leading to characteristic fragment ions.

Rearrangements and subsequent fragmentations of the furan and dimethylphenyl rings.

Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions, providing more detailed structural information. nih.gov

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact bond lengths, bond angles, and torsional angles within the molecule. This technique also reveals the packing of molecules in the crystal lattice and can identify intermolecular interactions such as hydrogen bonds and π-π stacking. researchgate.netresearchgate.net While a specific crystal structure for the title compound was not found in the search results, related structures of benzofuran (B130515) derivatives show the planarity of the ring systems and the dihedral angles between different aromatic moieties. researchgate.net

Hyphenated Techniques for Comprehensive Characterization (e.g., ESI-LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the confirmation of compound identity. Liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is widely used for the analysis of organic molecules. waters.com

In the context of this compound, an ESI-LC-MS method could be employed to:

Separate the compound from any impurities or starting materials.

Confirm its molecular weight via the mass spectrometer.

Provide fragmentation data for structural confirmation, especially when coupled with tandem MS (LC-MS/MS). nih.govnih.gov

The choice of solvents and additives, such as formic acid or ammonium (B1175870) acetate, is crucial for achieving good separation and efficient ionization in ESI-LC-MS. waters.com This technique is particularly valuable for analyzing reaction mixtures and for the purification and quality control of the synthesized compound.

Reaction Mechanisms and Chemical Transformations of 3,4 Dimethylphenyl Furan 2 Yl Methanol Derivatives

Mechanistic Investigations of Furan (B31954) Ring Reactivity (e.g., Achmatowicz Rearrangement)

The furan ring in furan-2-yl carbinols is a versatile substrate for various transformations, most notably the Achmatowicz rearrangement. This reaction is a powerful tool in organic synthesis for converting furans into dihydropyrans. wikipedia.org

The Achmatowicz reaction, or rearrangement, is an oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. nih.gov The process begins with the oxidation of the furan ring, typically using reagents like bromine in methanol (B129727) (Br₂/MeOH) or N-Bromosuccinimide (NBS). nih.gov The reaction proceeds through the formation of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate when methanol is used as the solvent. wikipedia.org This intermediate then rearranges to the dihydropyran structure upon treatment with dilute acid. wikipedia.org

The general mechanism for the Achmatowicz reaction highlights the furan ring's propensity to lose its aromaticity. nih.govstackexchange.com In many of its reactions, furan behaves more like an electron-rich enol ether than a stable aromatic system like benzene (B151609). stackexchange.com This reactivity is harnessed in the Achmatowicz rearrangement to construct complex six-membered rings that are precursors to various monosaccharides and other bioactive molecules. wikipedia.orgnih.gov

Table 1: Mechanistic Steps of the Achmatowicz Rearrangement

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Oxidation | The furan ring of the furfuryl alcohol derivative reacts with an oxidizing agent (e.g., Br₂ or NBS). | Bromonium ion |

| 2. Nucleophilic Attack | A nucleophile, typically the solvent (e.g., methanol), attacks the oxidized furan ring. | Bromoacetal |

| 3. Acetal (B89532) Formation | A stable, isolable 2,5-dialkoxy-2,5-dihydrofuran derivative is formed. | Dihydrofuran acetal |

| 4. Rearrangement | Acid-catalyzed hydrolysis of the acetal followed by ring-opening and subsequent recyclization. | cis-dicarbonyl alcohol |

| 5. Final Product | Formation of the 6-hydroxy-2H-pyran-3(6H)-one derivative. | Dihydropyranone |

This table summarizes the general pathway of the Achmatowicz reaction as it would apply to furan-2-yl carbinols like (3,4-Dimethylphenyl)(furan-2-yl)methanol. nih.gov

Carbonyl Reactivity and Functional Group Interconversions of the Carbinol Moiety

The carbinol group of this compound is a secondary alcohol, making it a focal point for various functional group interconversions (FGI). solubilityofthings.comfiveable.me These transformations are fundamental in synthetic organic chemistry for creating diverse molecular architectures.

One of the most common reactions is the oxidation of the carbinol to the corresponding ketone, (3,4-Dimethylphenyl)(furan-2-yl)methanone. This can be achieved using a variety of oxidizing agents. Conversely, the synthesis of the title compound often involves the reverse reaction: the nucleophilic addition of a 3,4-dimethylphenyl organometallic reagent (like a Grignard or organolithium reagent) to the carbonyl group of furan-2-carbaldehyde. fiveable.menih.gov

The hydroxyl group of the carbinol can also be converted into a good leaving group, such as a tosylate, mesylate, or halide. vanderbilt.edu This activation facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. vanderbilt.eduub.edu

Table 2: Key Functional Group Interconversions of the Carbinol Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Oxidation | PCC, DMP, Swern Oxidation reagents | Ketone |

| Conversion to Halide | SOCl₂, PBr₃ | Alkyl Chloride, Alkyl Bromide |

| Conversion to Sulfonate Ester | TsCl, MsCl, Tf₂O in presence of a base | Tosylate, Mesylate, Triflate |

| Etherification (Williamson) | NaH then an alkyl halide (e.g., CH₃I) | Ether |

This table outlines common functional group interconversions for secondary alcohols, applicable to the carbinol moiety of this compound. solubilityofthings.comvanderbilt.edu

Intermolecular Interactions and Solvation Effects on Reactivity

Solvation effects play a critical role in the reaction kinetics and mechanisms involving furan-2-yl carbinols. nih.gov The choice of solvent can significantly influence the reaction rate by differentially stabilizing the ground states of the reactants versus the transition state. nih.gov

For instance, in the acid-catalyzed polymerization of furfuryl alcohol, a side reaction that can be prevalent for furan derivatives, the presence of an alcohol as a co-solvent can limit the formation of unwanted resin and improve the yield of desired products. researchgate.netnorthwestern.edu Studies have shown that the rate of polymerization decreases with increasing concentrations of ethanol (B145695) or butanol. northwestern.edu

Furthermore, changing the solvent from a polar medium like water to a less polar or aprotic solvent can lead to dramatic rate accelerations for certain reactions. nih.gov This is often attributed to the desolvation of the ground state reactants, which can reduce the activation energy barrier. nih.gov For example, the hydrolysis of phosphate (B84403) esters is accelerated by orders of magnitude in solvents like acetone (B3395972) or cyclohexane (B81311) compared to water. nih.gov Similar principles would apply to reactions of this compound, where solvent choice is a key parameter for controlling reactivity and selectivity. Theoretical studies on furfural (B47365) hydrogenation have also shown that solvation energies can promote the reaction on certain catalyst surfaces. osti.gov

Table 3: Expected Influence of Solvent Type on Reactivity

| Solvent Type | Examples | Expected Effects on Reactions of Furan-2-yl Carbinols |

|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Can act as nucleophiles; solvate ions and polar species effectively; may slow reactions by stabilizing ground states. nih.govresearchgate.net |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Solvate cations well but not anions; can accelerate S_N2 reactions. |

| Non-polar | Hexane, Toluene, Dichloromethane | Poorly solvate ionic species; may accelerate reactions where charge is dispersed in the transition state. nih.gov |

This table provides a general summary of how different solvent classes can influence the chemical reactions of polar molecules like this compound.

Electrophilic and Nucleophilic Activation Pathways

Both electrophilic and nucleophilic activation strategies are crucial for manipulating the reactivity of this compound and its derivatives.

Electrophilic Activation Electrophilic activation often targets the electron-rich furan ring or the carbinol's oxygen atom.

Protonation: Under strong acid conditions, the furan ring or the hydroxyl group can be protonated. Protonation of the hydroxyl group converts it into a good leaving group (water), facilitating the formation of a resonance-stabilized carbocation. This cation is an active electrophile that can be trapped by nucleophiles. stackexchange.com

Reaction with Electrophiles: The furan ring can react with various electrophiles. For example, electrophilic cyclization reactions of related alkyne-containing furan derivatives can be initiated by sources like I₂, Br₂, or PhSeBr, which activate a triple bond towards nucleophilic attack by the furan oxygen. acs.org

Nucleophilic Activation Nucleophilic activation typically involves the carbinol moiety.

Deprotonation: The hydrogen of the hydroxyl group is weakly acidic and can be removed by a strong base to form an alkoxide. This alkoxide is a more potent nucleophile than the parent alcohol and can participate in various reactions, such as Williamson ether synthesis.

Intramolecular Assistance: The alkoxide can also act as an intramolecular activating group. In related systems, the oxygen of the carbinol has been shown to assist in the functionalization of a C-Si bond at the C3 position of the furan ring, proceeding through a pentavalent silicon intermediate. nih.gov

Table 4: Summary of Activation Pathways

| Activation Type | Method | Resulting Reactive Species | Example Application |

|---|---|---|---|

| Electrophilic | Protonation of hydroxyl group with strong acid | Resonance-stabilized carbocation | Acid-catalyzed dehydration or substitution |

| Electrophilic | Reaction of furan ring with an electrophile (e.g., I₂) | Iodonium intermediate | Halocyclization reactions acs.org |

| Nucleophilic | Deprotonation of hydroxyl group with a base (e.g., NaH) | Alkoxide | Nucleophilic substitution (e.g., ether synthesis) |

| Nucleophilic | Formation of an organometallic reagent | Carbanion (e.g., Grignard reagent) | Synthesis of the title compound via addition to furan-2-carbaldehyde nih.gov |

This table outlines the primary methods for activating this compound and related precursors for further chemical transformations.

Computational Chemistry and Theoretical Modelling of 3,4 Dimethylphenyl Furan 2 Yl Methanol Systems

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent computational method utilized for studying (3,4-Dimethylphenyl)(furan-2-yl)methanol due to its favorable balance of accuracy and computational cost. It is particularly effective for predicting the molecule's geometry and electronic properties, which are fundamental to understanding its chemical behavior.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

The initial step in the theoretical study of this compound involves geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d)), the most stable three-dimensional arrangement of the atoms is calculated by finding the minimum energy conformation.

Once the geometry is optimized, the electronic structure can be analyzed. Key to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For an aromatic alcohol like this compound, the HOMO is expected to be distributed over the electron-rich dimethylphenyl and furan (B31954) rings, while the LUMO would also be located across the aromatic systems.

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT

This table presents hypothetical but representative data for the electronic properties of the title compound, as would be calculated using DFT methods.

| Parameter | Illustrative Value (eV) | Significance |

| E_HOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| E_LUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

| Energy Gap (ΔE) | 5.30 | Indicates kinetic stability and chemical reactivity. |

Reaction Pathway Elucidation and Transition State Analysis

DFT is a valuable tool for mapping out the potential energy surface of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying the most energetically favorable pathways from reactants to products. This process involves locating and characterizing stationary points, including transition states, which are the high-energy saddle points between reactants and products. The energy of the transition state determines the activation energy of the reaction. For instance, in a dehydration reaction of this compound to form a corresponding carbocation or alkene, DFT could be used to model the C-O bond cleavage, locate the transition state structure, and calculate the energy barrier for this process.

Spectroscopic Parameter Prediction and Validation

A significant strength of DFT is its ability to predict spectroscopic parameters. Theoretical calculations of vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of this compound. These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. Similarly, DFT can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and electronic transitions (UV-Vis spectra). A strong correlation between the predicted and experimental spectra serves to validate the accuracy of the computed molecular structure.

Advanced Quantum Chemical Methods (e.g., MP4, Hartree-Fock)

While DFT is a workhorse, other ab initio quantum chemical methods can provide deeper insights or serve as benchmarks. The Hartree-Fock (HF) method, which does not include electron correlation, is often used as a starting point for more advanced calculations. Møller-Plesset perturbation theory, particularly at the second (MP2) or fourth (MP4) order, incorporates electron correlation effects, leading to more accurate energy predictions, although at a significantly higher computational cost. For this compound, MP4 calculations could be employed to obtain a highly accurate energy profile for a specific reaction, refining the results obtained from DFT.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Systems

To study the dynamic behavior of this compound, especially its flexibility and interactions with its environment, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed. MD simulations track the movement of atoms over time by solving Newton's equations of motion, providing a view of the molecule's conformational changes and flexibility. This is particularly useful for understanding the rotational freedom around the single bonds connecting the aryl, furan, and carbinol moieties.

Monte Carlo simulations use random sampling to explore the vast conformational space of a molecule and to study its interactions within a larger system, such as in a solvent. These methods are crucial for understanding how intermolecular forces, like hydrogen bonding from the hydroxyl group, influence the molecule's preferred conformations and its behavior in solution.

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around this compound. The MEP map highlights regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this molecule, the most negative regions are expected around the oxygen atoms of the hydroxyl group and the furan ring. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential.

Fukui functions are another tool derived from DFT that helps to identify the most reactive sites within a molecule with atomic-level precision. These functions quantify the change in electron density at a specific point when an electron is added or removed, thereby indicating the propensity of each atom toward electrophilic, nucleophilic, or radical attack. This analysis complements the MEP map by providing a more quantitative measure of local reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex many-electron wavefunction of a molecule into a localized form that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This approach provides a quantitative description of electron density distribution, intramolecular delocalization, and charge transfer events by examining the interactions between "donor" (filled, Lewis-type) orbitals and "acceptor" (unoccupied, non-Lewis-type) orbitals. uni-muenchen.dewisc.edu

In the this compound molecule, the primary donor NBOs include the π-bonds of the furan and dimethylphenyl rings, the σ-bonds of the molecular framework, and the lone pairs (lp) on the oxygen atoms of the furan ring and the methanol (B129727) group. The key acceptor NBOs are the corresponding antibonding orbitals (σ* and π*).

For this compound, the most significant delocalization effects are expected to arise from π-π* and lp-π* interactions between the furan ring, the phenyl ring, and the hydroxyl group. These interactions are crucial for understanding the molecule's electronic structure and reactivity. For instance, the interaction between the furan ring's π orbitals and the phenyl ring's π* orbitals would indicate electronic communication between the two aromatic systems. Similarly, interactions involving the oxygen lone pairs and adjacent antibonding orbitals highlight the effects of hyperconjugation.

While specific experimental NBO data for this compound is not available in the cited literature, a theoretical analysis would typically yield data on charge transfer and stabilization energies. The table below presents a representative summary of the key intramolecular donor-acceptor interactions and their associated stabilization energies that would be expected from such an analysis.

Table 1: Representative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π(C1-C2) Furan | π(C3-C4) Phenyl | ~15-25 | π → π (Inter-ring conjugation) |

| π(C3-C4) Phenyl | π(C1-C2) Furan | ~10-20 | π → π (Inter-ring conjugation) |

| lp(1) O Hydroxyl | σ(C-O) Methanol | ~5-10 | n → σ (Hyperconjugation) |

| lp(2) O Hydroxyl | π(C-C) Phenyl | ~2-5 | n → π (Hyperconjugation) |

| lp(1) O Furan | π(C-C) Furan | ~18-28 | n → π (Intra-ring resonance) |

| σ(C-H) Methyl | π(C-C) Phenyl | ~1-3 | σ → π (Hyperconjugation) |

Note: The values in this table are illustrative and represent typical magnitudes for such interactions in similar organic molecules. Actual values would require specific quantum chemical calculations.

Semi-Empirical Methods and QSAR Parameter Determination for Related Furan Compounds

Semi-empirical quantum mechanical methods serve as a computationally efficient alternative to ab initio methods, striking a balance between speed and accuracy. arxiv.org These methods are particularly valuable in high-throughput screening and for calculating molecular properties for large sets of molecules, as is common in the development of Quantitative Structure-Activity Relationship (QSAR) models. arxiv.orgnih.gov QSAR studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or other target properties. nih.govuwec.edu

Semi-empirical methods are frequently used to determine the molecular descriptors that form the basis of a QSAR equation. nih.govnih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment, atomic charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation).

Several QSAR studies have been successfully conducted on various classes of furan derivatives, demonstrating the utility of this approach for predicting their biological and chemical properties.

Antimicrobial Activity: A study on furan-3-carboxamides used QSAR to find a correlation between various physicochemical parameters and the observed in vitro antimicrobial activity against a panel of microorganisms. nih.gov

Enzyme Inhibition: In an analysis of furanone derivatives as potential COX-2 inhibitors, a significant 2D QSAR model was developed with a correlation coefficient (r²) of 0.840. researchgate.net The model identified descriptors such as polar surface area as being important for inhibitory activity. researchgate.net

Corrosion Inhibition: For a series of 13 furan derivatives investigated as corrosion inhibitors for mild steel, QSAR models were developed using descriptors calculated by Density Functional Theory (DFT), another quantum mechanical method. digitaloceanspaces.com Key parameters included the energy of the lowest unoccupied molecular orbital (ELUMO), electron affinity (EA), and the energy gap (ΔE), which were correlated with the experimental inhibition efficiency. digitaloceanspaces.com

These studies underscore the applicability of computational methods in predicting the activity of furan-containing compounds. The parameters derived can guide the synthesis of new derivatives with enhanced properties. The table below summarizes some of the key QSAR parameters that have been determined for various furan compounds in the literature, which could be analogously determined for this compound to predict its potential activities.

Table 2: QSAR Parameters Determined for Various Furan Derivatives.

| Descriptor | Symbol | Significance/Correlated Property | Reference |

|---|---|---|---|

| Polar Surface Area | PSA | Correlates with COX-2 inhibition activity in furanone derivatives. researchgate.net | researchgate.net |

| Partition Coefficient | log P | Describes hydrophobicity, a key factor in biological activity. nih.gov | nih.gov |

| Energy of Highest Occupied Molecular Orbital | EHOMO | Relates to the ability of a molecule to donate electrons; used in corrosion inhibition studies. digitaloceanspaces.com | digitaloceanspaces.com |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the ability of a molecule to accept electrons; used in corrosion inhibition studies. digitaloceanspaces.com | digitaloceanspaces.com |

| Dipole Moment | μ | Influences polarity and intermolecular interactions; used in corrosion and biological activity models. digitaloceanspaces.com | digitaloceanspaces.com |

| Molar Refractivity | MR | A measure of molecular volume and polarizability, used in modeling various biological activities. nih.gov | nih.gov |

| Energy Gap (HOMO-LUMO) | ΔE | Indicates chemical reactivity and stability; correlated with corrosion inhibition efficiency. digitaloceanspaces.com | digitaloceanspaces.com |

Emerging Research Frontiers and Future Directions in Aryl Furanyl Methanol Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis (e.g., Metal-Free, Biocatalysts)

The synthesis of aryl(furanyl)methanols is undergoing a paradigm shift, with a strong emphasis on developing greener and more economical catalytic systems. This includes a move away from traditional metal catalysts towards metal-free alternatives and the harnessing of biological systems.

Metal-Free Catalysis:

Recent research has demonstrated the potential of metal-free catalytic systems for the synthesis of furan (B31954) derivatives. mdpi.com These approaches often utilize readily available and inexpensive catalysts, such as organo-bases, and can proceed under mild reaction conditions. mdpi.comrsc.org For instance, a novel method for the synthesis of tetrasubstituted furans employs a base-catalyzed reaction of α-hydroxy ketones and cyano compounds, completely avoiding the need for metal catalysts. mdpi.com Another strategy involves a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones, providing a metal- and oxidant-free route to multi-substituted furans. nih.gov The development of transition-metal-free protocols for synthesizing related heterocyclic structures like halobenzo[b]furans from O-aryl carbamates further underscores the growing trend towards abandoning precious metal catalysts. nih.gov The direct transformation of 1,3-dienes into 2,5-diarylfurans using a metal-free oxidation-dehydration sequence is another promising avenue. acs.orgscribd.com This approach, which can be adapted to continuous-flow systems, enhances safety and scalability by avoiding the isolation of unstable intermediates. scribd.com

Biocatalysis:

Biocatalysts, particularly enzymes, are gaining significant attention for their high selectivity and ability to function under mild conditions. nih.govmdpi.com In the context of furan chemistry, enzymes are being explored for various transformations, including the oxidation of furan aldehydes to carboxylic acids and the reduction of furan aldehydes to alcohols. mdpi.com While the direct biocatalytic synthesis of (3,4-Dimethylphenyl)(furan-2-yl)methanol is still an emerging area, the successful use of biocatalysts for producing related furfurylamines and other furan derivatives from bio-based feedstocks highlights the immense potential of this approach. nih.govfrontiersin.org For example, robust transaminases have been developed for the efficient amination of biobased furan aldehydes. nih.gov The challenges in biocatalytic synthesis, such as enzyme stability and substrate scope, are being actively addressed through protein engineering and the discovery of novel enzymes from diverse microbial sources. nih.gov

Exploration of New Reaction Architectures and Cascade Transformations

The development of novel reaction architectures and cascade transformations is a key strategy for improving the efficiency and atom economy of organic synthesis. In furan chemistry, these approaches enable the construction of complex molecular frameworks from simple starting materials in a single operation.

The design of new reaction sequences is also a major focus. The Paal-Knorr synthesis, a classical method for preparing furans from 1,4-dicarbonyl compounds, continues to be refined and applied to the synthesis of complex molecules. youtube.comyoutube.com Researchers are also exploring novel cyclization strategies, such as the Cu(I)-catalyzed annulation of ketones with alkynoates, to access multisubstituted furan derivatives under mild, ligand- and additive-free conditions. rsc.org

Advanced Materials Science Applications Derived from Furan-Based Building Blocks

Furan-based compounds, including aryl(furanyl)methanols and their derivatives, are increasingly recognized as valuable building blocks for the development of advanced materials with unique properties. morressier.comresearchgate.net The rigid, aromatic structure of the furan ring can impart desirable characteristics such as high thermal stability, mechanical strength, and specific optoelectronic properties.

Polymers and Thermosets:

Furan derivatives are being incorporated into a variety of polymer systems, including epoxies, benzoxazines, and polyimides. morressier.com For instance, furan-based epoxy amine systems have been shown to exhibit higher density, Young's modulus, and yield strength compared to traditional epoxies. morressier.com Polybenzoxazine systems derived from furan-based diamines display high glass transition temperatures (Tg's) and char yields, making them suitable for applications requiring thermal management in extreme environments. morressier.com The use of furan-based building blocks derived from biomass also offers a sustainable alternative to petroleum-based monomers. researchgate.net

Self-Healing Materials:

The reversible Diels-Alder reaction between furan and maleimide (B117702) moieties is a key principle in the design of self-healing materials. researchgate.netrsc.org Furan-functionalized building blocks, such as those derived from furfuryl allyl ether, can be incorporated into inorganic-organic hybrid materials. researchgate.net These materials can be cured to form hard, glassy, or elastomeric solids that can be reversibly cross-linked, allowing for thermal healing of damage. researchgate.net

Optoelectronic Materials:

The photophysical properties of furan-containing molecules are being explored for applications in optoelectronics. 2,5-Diaryl furans, for example, are being investigated as components of functional materials. scribd.com The synthesis of these compounds via transition-metal-free methods is a significant step towards their practical application. acs.org

Integration of In Silico and Experimental Methodologies for Rational Design

The combination of computational (in silico) and experimental approaches is becoming increasingly crucial for the rational design of new molecules and materials with desired properties. In the context of furan chemistry, computational methods are being used to predict reactivity, elucidate reaction mechanisms, and guide the design of novel catalysts and functional molecules.

Predicting Reactivity and Properties:

Computational studies, such as Density Functional Theory (DFT), can provide insights into the electronic properties of furan derivatives and help predict their reactivity. researchgate.net This information can be used to design more efficient synthetic routes and to understand the structure-activity relationships of biologically active furan compounds. researchgate.netnih.gov For example, in silico studies have been used to investigate the interaction of substituted furan sulfonamides with carbonic anhydrase isoforms, aiding in the development of potent and selective inhibitors. nih.gov

Guiding Catalyst and Material Design:

Computational modeling can be employed to design and optimize catalysts for specific transformations. By understanding the reaction mechanism at a molecular level, researchers can rationally modify the catalyst structure to improve its activity and selectivity. Similarly, in silico methods can be used to predict the properties of furan-based polymers and materials, accelerating the discovery of new materials with tailored functionalities. researchgate.net The integration of in silico screening with experimental validation has proven to be a powerful strategy for identifying promising drug candidates and materials. researchgate.netresearchgate.net

Unexplored Reactivity Patterns and Synthetic Challenges of Substituted Furan Carbinols

Despite significant advances, the full reactivity spectrum of substituted furan carbinols like this compound remains to be explored. Understanding the unique reactivity patterns of these molecules is essential for unlocking their full potential in organic synthesis and materials science.

One area of interest is the selective functionalization of the furan ring and the carbinol moiety. The presence of multiple reactive sites presents both opportunities and challenges for regioselective transformations. For example, the furan ring can undergo electrophilic substitution, while the hydroxyl group can be involved in a variety of reactions, including oxidation, etherification, and esterification. mdpi.com Developing methods to selectively target one reactive site over another is a key synthetic challenge.

Another challenge lies in the synthesis of polysubstituted furans with specific substitution patterns. researchgate.netyoutube.com While several methods exist for the synthesis of furans, the construction of highly substituted derivatives, particularly those with bulky or electronically diverse substituents, can be difficult. researchgate.net Overcoming these challenges will require the development of new synthetic methodologies that offer high levels of control over regioselectivity and stereoselectivity.

The transformation of the furan ring itself into other heterocyclic systems or acyclic compounds is another area of active research. mdpi.com Ring-opening reactions of furan derivatives can provide access to valuable polyfunctionalized acyclic building blocks. mdpi.com Understanding the factors that govern the stability and reactivity of the furan ring in these transformations is crucial for developing new synthetic strategies.

Q & A

Q. What are the optimal synthetic routes for (3,4-Dimethylphenyl)(furan-2-yl)methanol, and how can reaction conditions be optimized for yield and purity?

Q. How can crystallographic techniques resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or OLEX2 is critical for unambiguous structural determination. Key steps:

- Grow high-quality crystals via slow evaporation in a solvent system (e.g., ethyl acetate/hexane).

- Refine data using SHELXL’s least-squares algorithms to model hydrogen bonding and torsional angles.

- Validate thermal displacement parameters (ADPs) to confirm molecular rigidity. For example, SHELX programs have resolved similar furan derivatives with RMSD < 0.01 Å .

Q. What strategies address contradictions in enantiomeric excess measurements for chiral derivatives of this compound?

- Methodological Answer : Discrepancies between HPLC chiral column results and optical rotation data may arise from solvent polarity effects or impurities. To resolve:

- Use polarimetric analysis in multiple solvents (e.g., ethanol vs. chloroform) to assess solvent-dependent optical rotation.

- Cross-validate with -NMR using chiral shift reagents (e.g., Eu(hfc)) to split enantiomeric proton signals.

- For asymmetric synthesis, optimize chiral ligands (e.g., BOX or Pybox ligands) to improve enantiomeric ratios beyond 95:5, as achieved in Cu-catalyzed systems .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for reactions at the hydroxyl or furan positions. For example:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate reaction pathways for esterification (e.g., with acetyl chloride) to predict activation energies.

- Compare with experimental kinetic data to refine computational models. Molecular dynamics simulations (e.g., using GROMACS) can further assess solvent effects on reactivity .

Critical Analysis of Contradictions

- Spectral Data Conflicts : If -NMR signals for the furan ring deviate from literature values (e.g., δ 110–115 ppm), consider substituent effects from the 3,4-dimethylphenyl group. Cross-check with DEPT-135 to confirm carbon hybridization .

- Crystallographic vs. Computational Geometry : Discrepancies in bond lengths (e.g., C–O in furan) may arise from crystal packing forces. Use Hirshfeld surface analysis in CrystalExplorer to quantify intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.